molecular formula C13H16BrClN2O2 B8216424 tert-Butyl 3-bromo-2-chloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate

tert-Butyl 3-bromo-2-chloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate

Cat. No.: B8216424
M. Wt: 347.63 g/mol
InChI Key: QYWPRYVWBFTMSA-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-2-chloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate: is a synthetic organic compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a pyridine ring fused to another aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-bromo-2-chloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of substituents: The bromo and chloro groups can be introduced via halogenation reactions using reagents such as bromine and chlorine.

    Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromo and chloro groups can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions depending on the functional groups present.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution could yield azido or cyano derivatives, while hydrolysis would yield the carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In medicinal chemistry, derivatives of naphthyridines have been studied for their potential as antimicrobial, antiviral, and anticancer agents. The specific compound could be explored for similar applications.

Industry

In materials science, naphthyridine derivatives can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-2-chloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-bromo-2-chloro-1,7-naphthyridine-7(6H)-carboxylate: Similar structure but without the dihydro component.

    tert-Butyl 3-bromo-2-chloro-5,8-dihydro-1,7-quinoline-7(6H)-carboxylate: Similar structure but with a quinoline core instead of naphthyridine.

Uniqueness

The presence of both bromo and chloro substituents, along with the tert-butyl ester group, makes this compound unique

Properties

IUPAC Name

tert-butyl 3-bromo-2-chloro-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrClN2O2/c1-13(2,3)19-12(18)17-5-4-8-6-9(14)11(15)16-10(8)7-17/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWPRYVWBFTMSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=C(N=C2C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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